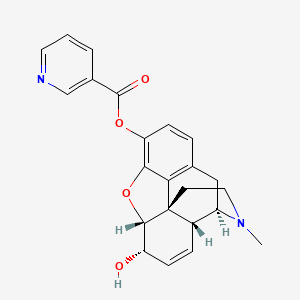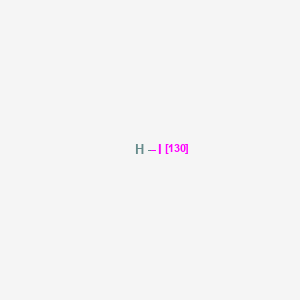
C.I. Disperse Red 54
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C.I. Disperse Red 54 is a synthetic dye belonging to the class of disperse dyes. It is characterized by its mono azo structure and is primarily used for dyeing synthetic fibers, particularly polyester. This compound is known for its excellent dyeing fastness and sublimation fastness, making it suitable for high-temperature dyeing processes .
準備方法
The synthesis of C.I. Disperse Red 54 involves several steps. One common method includes the reaction of hydroquinone with mandelic acid to form an intermediate compound. This intermediate is then reacted with propoxy mandelic acid in the presence of phosphoric acid to yield another intermediate. Finally, this intermediate is oxidized using chloranil to produce this compound . The process is efficient, with high yields and purity, making it suitable for industrial production.
化学反応の分析
C.I. Disperse Red 54 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include chloranil for oxidation and reducing agents like sodium dithionite for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
C.I. Disperse Red 54 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving azo dyes and their reactions.
Biology: The dye is used in various staining techniques to visualize biological samples.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: this compound is extensively used in the textile industry for dyeing synthetic fibers. .
作用機序
The mechanism of action of C.I. Disperse Red 54 involves its interaction with the fibers it dyes. The dye molecules are dispersed in water with the help of surface-active agents. When applied to hydrophobic fibers like polyester, the dye molecules transfer from the aqueous phase to the solid fiber phase. The dye molecules then penetrate the fiber and form a stable bond, resulting in a uniform and fast color .
類似化合物との比較
C.I. Disperse Red 54 can be compared with other disperse dyes such as Disperse Red 60, Disperse Violet 93, and Disperse Orange 155. These dyes share similar properties but differ in their chemical structures and dyeing affinities. For instance, Disperse Red 167 has shown superior affinity and dyeability with polyethylene terephthalate fibers compared to this compound . The unique properties of this compound, such as its high-temperature dyeing capability and excellent fastness, make it a preferred choice for specific applications.
特性
CAS番号 |
6657-37-0 |
|---|---|
分子式 |
C19H18ClN5O4 |
分子量 |
415.8 g/mol |
IUPAC名 |
methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate |
InChI |
InChI=1S/C19H18ClN5O4/c1-29-19(26)9-12-24(11-2-10-21)15-5-3-14(4-6-15)22-23-18-8-7-16(25(27)28)13-17(18)20/h3-8,13H,2,9,11-12H2,1H3 |
InChIキー |
BMUXKUVOASOJKR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
正規SMILES |
COC(=O)CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Key on ui other cas no. |
6657-37-0 |
同義語 |
C.I. DR 54 disperse red 54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1207346.png)










